molecular formula C15H15ClF3N3O3 B4178196 N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide

Cat. No.: B4178196
M. Wt: 377.74 g/mol
InChI Key: RICUPSPMXHDDCN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide is a synthetic acetamide derivative featuring a 3-chloro-2-methylphenyl group linked to a piperazine ring substituted with a 3-oxo moiety and a trifluoroacetyl group.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3O3/c1-8-9(16)3-2-4-10(8)21-12(23)7-11-13(24)20-5-6-22(11)14(25)15(17,18)19/h2-4,11H,5-7H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICUPSPMXHDDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group. The final step involves the formation of the piperazine ring through a cyclization reaction with an appropriate precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can occur, replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoroacetyl group is particularly important for its binding affinity and specificity. The piperazine ring may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its trifluoroacetyl and 3-oxo-piperazine substituents. Below is a comparison with key analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide 3-oxo-piperazine, 1-(trifluoroacetyl), 3-chloro-2-methylphenyl C₁₆H₁₈ClF₃N₃O₃ (estimated) ~395.8 (estimated)
N-(3-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide 4-(2-fluorophenyl)piperazinyl, 3-chloro-2-methylphenyl C₁₉H₂₁ClFN₃O 361.84
N-(3-Methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide 3-oxo-piperazine, 1-(phenylpiperazinyl acetyl), 3-methylphenyl C₂₄H₂₉N₅O₃ 435.52
2-(1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide 3-oxo-piperazine, 1-(4-chlorophenylpiperazinyl acetyl), phenyl C₂₃H₂₅ClN₆O₃ 468.94

Key Observations :

  • Trifluoroacetyl vs.
  • Chloro-Methylphenyl vs. Phenyl : The 3-chloro-2-methylphenyl group in the target compound offers steric bulk and hydrophobicity distinct from simpler phenyl groups in , possibly improving target binding specificity.
  • 3-Oxo-Piperazine : Common to all analogs, this moiety likely contributes to hydrogen bonding and conformational rigidity .
Physicochemical and Pharmacokinetic Properties
  • Molecular Weight : At ~395.8 g/mol, the target compound falls within the acceptable range for oral bioavailability (Rule of Five compliance), similar to analogs in .
  • Metabolic Stability : The trifluoroacetyl group may resist enzymatic hydrolysis better than acetyl or phenylcarbamothioyl groups (e.g., in ), as fluorinated groups often slow metabolic degradation .

Q & A

What are the critical steps and challenges in synthesizing N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide?

Basic
The synthesis typically involves multi-step organic reactions, including amide bond formation, trifluoroacetylation, and heterocyclic ring assembly. Key challenges include:

  • Controlled reaction conditions : Temperature-sensitive steps (e.g., maintaining 0–5°C during coupling reactions) to avoid side products like hydrolyzed intermediates .
  • Inert atmospheres : Required for reactions involving moisture-sensitive reagents (e.g., trifluoroacetic anhydride) .
  • Purification : Use of column chromatography or recrystallization to isolate the final product from unreacted starting materials .

How is the purity and structural integrity of this compound confirmed in academic research?

Basic
Methodological validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify functional groups (e.g., amide protons at δ 8–10 ppm, trifluoroacetyl signals at δ 110–120 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with UV detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

What strategies are recommended to optimize coupling reactions during synthesis?

Advanced
Coupling efficiency can be enhanced through:

  • Reagent selection : Carbodiimides (e.g., EDC or DCC) with catalytic DMAP for amide bond formation, reducing racemization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility and reaction homogeneity .
  • Stoichiometric adjustments : Using 1.2–1.5 equivalents of trifluoroacetylating agents to drive reactions to completion .

How can researchers resolve structural ambiguities in analogs of this compound?

Advanced
Ambiguities arise from isomerism or overlapping spectral signals. Solutions include:

  • 2D NMR techniques : NOESY or COSY to differentiate regioisomers (e.g., distinguishing piperazine vs. piperidine ring conformations) .
  • X-ray crystallography : Single-crystal analysis to confirm absolute stereochemistry and hydrogen-bonding networks .
  • Computational modeling : DFT calculations to predict 13C^{13}C NMR shifts and compare with experimental data .

How can low yields in multi-step syntheses be systematically addressed?

Advanced
Troubleshooting involves:

  • Intermediate characterization : Real-time monitoring via TLC or inline IR spectroscopy to identify bottlenecks .
  • Stepwise yield optimization : Adjusting catalysts (e.g., Pd-mediated cross-coupling) or protecting groups (e.g., tert-butoxycarbonyl) for sensitive intermediates .
  • Scale-dependent adjustments : Transitioning from batch to flow chemistry for exothermic reactions (e.g., trifluoroacetylation) .

How do structural modifications influence the biological activity of this compound?

Advanced
Structure-activity relationship (SAR) studies focus on:

  • Electron-withdrawing groups : The 3-chloro-2-methylphenyl moiety enhances target binding via hydrophobic interactions, while the trifluoroacetyl group improves metabolic stability .
  • Heterocyclic flexibility : Modifying the piperazine ring (e.g., replacing trifluoroacetyl with acetyl) alters pharmacokinetic profiles .
  • Bioassay-guided optimization : Parallel synthesis of derivatives followed by in vitro screening (e.g., kinase inhibition assays) to correlate substituents with potency .

How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Advanced
Contradictions may arise from:

  • Solvent effects in docking studies : Including explicit water molecules or membrane mimics in MD simulations improves target binding predictions .
  • Off-target interactions : Profiling against broader receptor panels (e.g., GPCR libraries) to identify unanticipated interactions .
  • Experimental validation : Using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities and reconcile computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide

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